molecular formula C16H13N5O3 B2932442 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034601-54-0

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2932442
CAS No.: 2034601-54-0
M. Wt: 323.312
InChI Key: PGGUCPAXMPUILH-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a 1H-indole-2-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole group. This structure combines three pharmacologically relevant motifs:

  • Indole: Known for its role in receptor binding via π-π stacking and hydrogen bonding interactions.
  • 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-9-6-12(20-23-9)15-19-14(24-21-15)8-17-16(22)13-7-10-4-2-3-5-11(10)18-13/h2-7,18H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUCPAXMPUILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple heterocyclic rings, including isoxazole and oxadiazole, which are known to contribute to various pharmacological effects. The following sections provide an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3, with a molecular weight of approximately 298.302 g/mol. Its structure consists of an indole ring connected to a carboxamide group and an oxadiazole moiety, which enhances its solubility and potential bioactivity .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that the compound may influence key signaling pathways involved in cellular processes such as inflammation and cancer progression. The presence of the oxadiazole and isoxazole rings likely contributes to its binding affinity to various enzymes or receptors .

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of the oxadiazole family have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . Although specific data on this compound is limited, its structural analogs suggest a potential for similar efficacy.

Anticancer Potential

Studies have highlighted the anticancer properties of compounds containing isoxazole and oxadiazole moieties. For example, certain derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways . The precise mechanisms by which this compound exerts its effects remain under investigation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of related compounds. One study assessed the cytotoxicity and hemolytic activity against human red blood cells using various derivatives. Notably, some compounds demonstrated potent antifungal activity without significant cytotoxic effects . These findings underscore the therapeutic potential of compounds like this compound in treating infections while minimizing toxicity.

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotential activity against MRSA (MIC ≤ 0.25 µg/mL)
AnticancerInduction of apoptosis in cancer cells
CytotoxicityLimited cytotoxicity observed in derivatives
Hemolytic ActivityLow hemolytic activity at tested concentrations

Comparison with Similar Compounds

Structural and Functional Analogues

Compound C22 : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
  • Core Structure : Piperidine-1-carboxamide linked to a 4-fluorophenyl-substituted oxadiazole.
  • Key Differences :
    • Replaces the indole and 5-methylisoxazole with a piperidine and fluorophenyl group.
    • Fluorine substitution may enhance electronegativity and membrane permeability.
  • Activity : Demonstrated higher binding affinity for Mycobacterium tuberculosis targets compared to standards, with favorable ADMET properties .
Compound C29 : 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
  • Core Structure : Tetrazole ring system with ethylphenyl and tetrazolylmethyl substituents.
  • Activity : Exhibited promising antituberculosis activity, likely due to its high polar surface area enhancing solubility .
N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE
  • Core Structure : Isoxazolecarboxamide with chlorophenyl and benzhydryl groups.
  • Key Differences :
    • Substitutes the oxadiazole-indole linkage with a benzhydryl group, increasing lipophilicity.
    • Chlorophenyl substitution may improve halogen bonding but reduce solubility.

Pharmacophoric and ADMET Considerations

Feature Target Compound C22 C29 Compound
Core Heterocycle Indole + oxadiazole + isoxazole Piperidine + oxadiazole Tetrazole Isoxazolecarboxamide
Key Substituents 5-Methylisoxazole 4-Fluorophenyl Ethylphenyl Chlorophenyl + benzhydryl
Binding Affinity Inferred moderate-high High Moderate-high Not reported
Solubility Moderate (polar indole) Low (fluorophenyl) High (tetrazole) Low (benzhydryl)
Metabolic Stability High (oxadiazole) Moderate (piperidine) High (tetrazole) Low (chlorophenyl)

Role of Substituents in Activity

  • 5-Methylisoxazole vs.
  • Indole vs. Tetrazole : The indole’s aromaticity likely enhances receptor binding compared to C29’s tetrazole, which prioritizes solubility .
  • Benzhydryl vs. Oxadiazole : ’s benzhydryl group increases molecular weight and lipophilicity, possibly limiting oral bioavailability compared to the target compound’s oxadiazole .

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